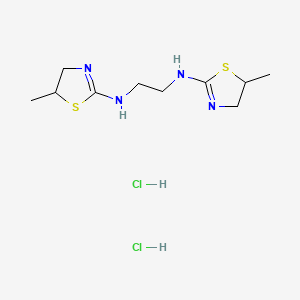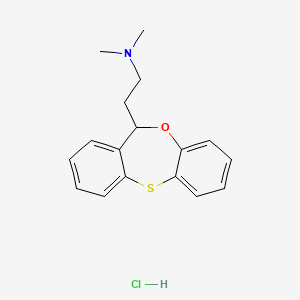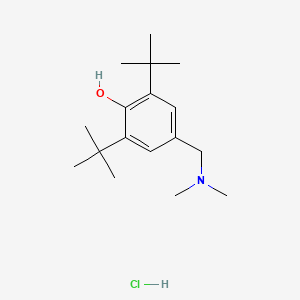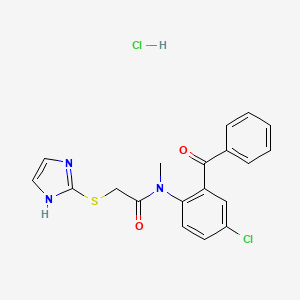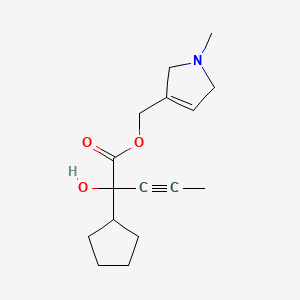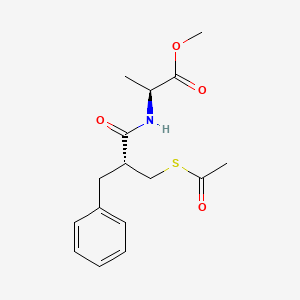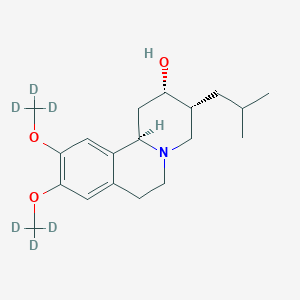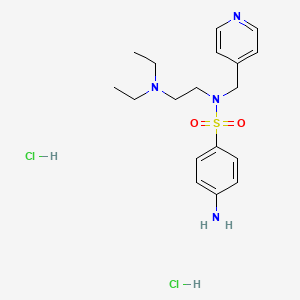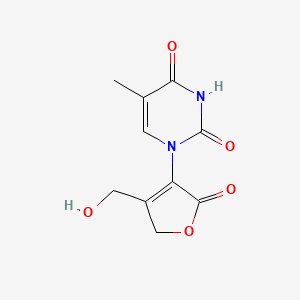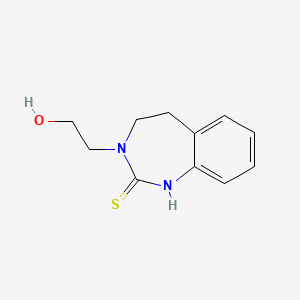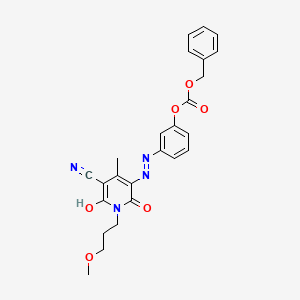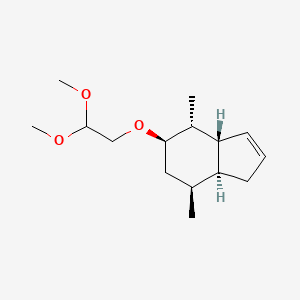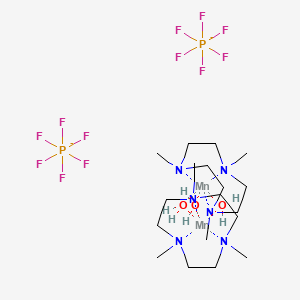
Bis(N,N',N''-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate)monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EC 411-760-1 typically involves the reaction of manganese salts with N,N’,N’'-trimethyl-1,4,7-triazacyclononane in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired trioxo-dimanganese (IV) complex. The hexafluorophosphate counterions are introduced to stabilize the complex and enhance its solubility.
Industrial Production Methods: Industrial production of EC 411-760-1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: EC 411-760-1 undergoes various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, making the compound useful in oxidation processes.
Substitution: Ligand exchange reactions can occur, where the triazacyclononane ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Acetonitrile, water.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere to prevent unwanted side reactions.
Major Products:
Oxidation Products: Manganese (III) or manganese (II) complexes.
Substitution Products: Complexes with different ligands, such as bipyridine or phenanthroline.
Scientific Research Applications
EC 411-760-1 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions and as a precursor for the synthesis of other manganese complexes.
Biology: Investigated for its potential role in mimicking the activity of manganese-containing enzymes.
Medicine: Explored for its potential use in imaging and as a therapeutic agent due to its redox properties.
Industry: Utilized in the development of advanced materials, such as catalysts for chemical processes and components in electronic devices.
Mechanism of Action
The mechanism of action of EC 411-760-1 involves its ability to undergo redox reactions, where the manganese center can switch between different oxidation states. This redox activity allows the compound to participate in various catalytic processes, facilitating the conversion of substrates into desired products. The molecular targets and pathways involved depend on the specific application, such as oxidation of organic molecules or coordination with other metal ions.
Comparison with Similar Compounds
EC 411-760-1 can be compared with other manganese complexes, such as:
Manganese (III) acetate: Used in oxidation reactions but lacks the stability and solubility provided by the triazacyclononane ligands in EC 411-760-1.
Manganese (II) sulfate: Commonly used in industrial applications but does not exhibit the same redox versatility as EC 411-760-1.
Manganese (IV) oxide: A strong oxidizing agent but not as easily tunable for specific catalytic applications as EC 411-760-1.
The uniqueness of EC 411-760-1 lies in its high oxidation state, stability, and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
116633-53-5 |
|---|---|
Molecular Formula |
C18H48F12Mn2N6O3P2-2 |
Molecular Weight |
796.4 g/mol |
IUPAC Name |
manganese;1,4,7-trimethyl-1,4,7-triazonane;dihexafluorophosphate;trihydrate |
InChI |
InChI=1S/2C9H21N3.2F6P.2Mn.3H2O/c2*1-10-4-6-11(2)8-9-12(3)7-5-10;2*1-7(2,3,4,5)6;;;;;/h2*4-9H2,1-3H3;;;;;3*1H2/q;;2*-1;;;;; |
InChI Key |
CZPFWXJMAXFDTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CCN(CC1)C)C.CN1CCN(CCN(CC1)C)C.O.O.O.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


